4,4-Difluoro-1-phenylbutan-1-one
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Overview
Description
4,4-Difluoro-1-phenylbutan-1-one: is an organic compound with the molecular formula C10H8F2O2. It is a fluorinated β-diketone, which means it contains two fluorine atoms and a diketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluoro-1-phenylbutan-1-one can be synthesized by reacting acetophenone with methyl-difluoroacetate. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the acetophenone, followed by the addition of methyl-difluoroacetate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: 4,4-Difluoro-1-phenylbutan-1-one is used as a ligand to form metal complexes, which are valuable in catalysis and material science .
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in biological systems .
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties .
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylbutan-1-one involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the diketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4-Difluoro-2-phenylbutan-1-ol
- 4,4-Difluoro-4-phenylbutan-2-one
Comparison: 4,4-Difluoro-1-phenylbutan-1-one is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
1501890-39-6 |
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Molecular Formula |
C10H10F2O |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
4,4-difluoro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
VDZXTNCQBSBFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(F)F |
Origin of Product |
United States |
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